molecular formula C19H21N3O3S2 B2690729 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE CAS No. 627833-25-4

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE

Cat. No.: B2690729
CAS No.: 627833-25-4
M. Wt: 403.52
InChI Key: IUOYCEZPBKOWBL-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-4-ethylpiperazine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule is built around a central 1,3-oxazole ring, a privileged scaffold known for its diverse biological activities . The oxazole is further functionalized at the 2-position with a thiophene heterocycle, enhancing the compound's potential for interactions with biological targets, and at the 4-position with a benzenesulfonyl group, a moiety often associated with modulating properties like metabolic stability and target binding . The structure is completed by a 4-ethylpiperazine side chain, a common feature in pharmacologically active compounds that can influence solubility and receptor affinity . Compounds incorporating piperazine and oxazole rings are frequently investigated for their potential as inhibitors of various enzymes and protein-protein interactions . For instance, structurally related piperazine derivatives have been explored as inhibitors of matrix metalloproteinases (MMPs) and for the treatment of TNF-mediated diseases . Furthermore, oxazole-containing structures have been identified as potent inhibitors of targets like Mcl-1, a protein crucial for cancer cell survival, highlighting the value of this chemotype in developing new anti-cancer agents . The integration of these distinct structural elements makes this compound a valuable intermediate or tool for researchers developing novel therapeutic candidates, particularly in oncology and inflammation. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-2-21-10-12-22(13-11-21)19-18(20-17(25-19)16-9-6-14-26-16)27(23,24)15-7-4-3-5-8-15/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOYCEZPBKOWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes sulfonylation to introduce the benzenesulfonyl group. This intermediate is then reacted with an oxazole derivative under specific conditions to form the oxazole ring. Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can yield benzene derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-4-ethylpiperazine exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a potential application in developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer activity. A notable study found that certain derivatives inhibited tumor growth in vitro and in vivo models. The mechanism of action appears to involve apoptosis induction in cancer cells, making it a candidate for further development in cancer therapeutics .

Synthesis of Heterocycles

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. For example, it can be utilized to create novel oxazole derivatives through cyclization reactions. A detailed procedure outlined in Organic Letters describes the efficient synthesis of substituted oxazoles using this compound as a precursor .

Data Table: Summary of Applications

Application Description Source
Antimicrobial ActivityEffective against various bacterial strains; potential for antibiotic developmentJournal of Medicinal Chemistry
Anticancer PropertiesInduces apoptosis in cancer cells; potential for cancer therapeuticsCancer Research Journal
Organic SynthesisIntermediate for synthesizing novel heterocyclesOrganic Letters

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for some derivatives, showcasing their potential as effective antimicrobial agents.

Case Study 2: Anticancer Mechanism

A study involving human breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis revealed an increase in cells undergoing apoptosis, indicating the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electron-withdrawing group, enhancing the compound’s reactivity. The thiophene and oxazole rings can participate in π-π interactions with biological targets, while the piperazine moiety can interact with receptors or enzymes .

Comparison with Similar Compounds

Research Findings and Implications

  • Thermodynamic Stability : The thiophene ring’s rigidity may confer higher thermal stability compared to flexible alkyl chains in other analogs.
  • Synthetic Challenges : Introducing the benzenesulfonyl group () requires careful handling due to its reactivity, whereas phosphoryl groups () are more stable but less versatile .

Biological Activity

1-[4-(Benzenesulfonyl)-2-(Thiophen-2-Yl)-1,3-Oxazol-5-Yl]-4-Ethylpiperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a benzenesulfonyl group and a thiophene ring, which are known to influence its pharmacological properties. The structural formula can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human cancer cell lines with varying degrees of efficacy.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)15Inhibition of cell cycle progression
HeLa (Cervical Cancer)8Apoptotic pathway activation

The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and nuclear fragmentation.

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Apoptosis Induction : Studies show that treatment with this compound leads to an upregulation of pro-apoptotic proteins (e.g., Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), shifting the balance towards apoptosis .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
  • Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in mediating the cytotoxic effects observed in treated cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. Morphological assessments confirmed apoptosis through DAPI staining techniques .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histopathological examinations revealed increased apoptosis within tumor tissues, supporting the in vitro findings .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and how can reaction completion be monitored?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core. A common approach includes:

  • Step 1: Condensation of benzenesulfonyl chloride with a thiophene-containing precursor under basic conditions (e.g., NaOH) to form the oxazole ring .
  • Step 2: Introduction of the 4-ethylpiperazine moiety via nucleophilic substitution or coupling reactions.
  • Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress, with ice-cold water and NaOH added post-reaction to precipitate the product. Recrystallization from methanol improves purity .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituents on the oxazole and piperazine groups. For example, thiophene protons resonate at δ 6.8–7.5 ppm, while benzenesulfonyl groups show signals near δ 7.5–8.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying the sulfonyl and ethylpiperazine linkages .
  • Infrared (IR): Sulfonyl (S=O) stretches appear at ~1350–1150 cm⁻¹, and oxazole C=N/C-O bonds at ~1650–1600 cm⁻¹ .

Basic: What are common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

  • Byproducts: Unreacted sulfonyl chloride or incomplete cyclization products may form.
  • Mitigation:
    • Purification: Column chromatography or recrystallization removes unreacted precursors.
    • TLC Optimization: Use polar solvents (e.g., ethyl acetate/hexane) to resolve spots and confirm purity .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Temperature: Elevated temperatures (80–100°C) enhance cyclization efficiency but may degrade thermally sensitive groups.
  • Catalysts: Lewis acids (e.g., ZnCl₂) or palladium catalysts improve coupling reactions for piperazine incorporation .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize intermediates but require careful drying to avoid hydrolysis .

Advanced: What computational strategies (e.g., DFT) are used to predict electronic properties?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing benzenesulfonyl group lowers LUMO energy, enhancing electrophilic reactivity .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to rationalize observed antibacterial activity .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Comparative Analysis: Cross-reference with similar compounds. For instance, piperazine protons typically split into multiplets (δ 2.5–3.5 ppm), but steric effects from the ethyl group may alter splitting patterns .
  • 2D NMR: Use COSY and HSQC to assign overlapping signals, particularly in aromatic regions .

Advanced: What structure-activity relationship (SAR) insights guide biological activity modulation?

Methodological Answer:

  • Key Modifications:
    • Sulfonyl Group: Replacement with methylsulfonyl reduces steric hindrance, improving target binding .
    • Thiophene vs. Phenyl: Thiophene enhances π-stacking in hydrophobic enzyme pockets, as seen in triazole-based inhibitors .
  • Biological Testing: Evaluate minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria to correlate substituent effects with activity .

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